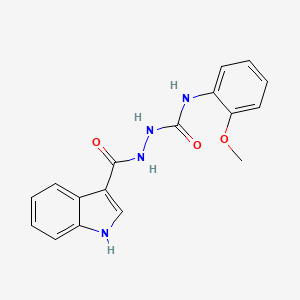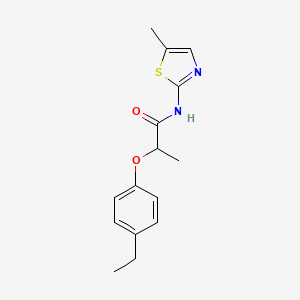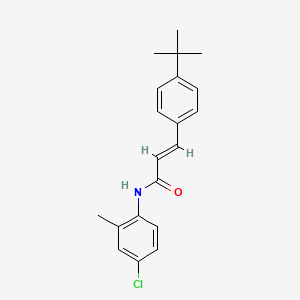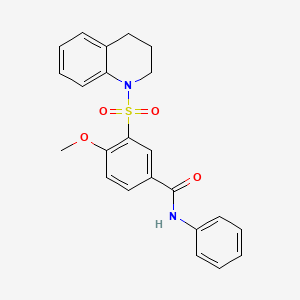![molecular formula C16H15F3N4O2S B4615443 1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4615443.png)
1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide
Overview
Description
This compound belongs to a class of molecules that are synthesized for their unique chemical and physical properties, often explored for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The synthetic strategies and analyses of similar compounds involve complex organic synthesis techniques, detailed molecular structure elucidation, and comprehensive property assessments.
Synthesis Analysis
Synthetic approaches to similar compounds involve multi-step synthesis processes, starting from commercially available precursors. Techniques such as the Paal-Knorr method for pyrrole ring formation and subsequent heterocyclization steps are common. For example, Vovk et al. (2010) described the synthesis of related compounds via chain heterocyclization, demonstrating the complex nature of synthesizing such molecules (Vovk, M., Pinchuk, O.M., Tolmachov, A.O., & Gakh, A., 2010).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and potential applications of the compound. Techniques such as single-crystal X-ray diffraction are commonly employed to elucidate the crystal and molecular structure, providing insights into the arrangement of atoms within the molecule and the types of interactions that stabilize the structure. Prabhuswamy et al. (2016) utilized this method for a related compound, highlighting the importance of structural analysis in the study of these molecules (Prabhuswamy, M., Kumara, K., Pavithra, G., Kumar, K., & Lokanath, N.K., 2016).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds like the one are explored through various chemical reactions, including cyclization, nucleophilic substitution, and condensation reactions. These reactions help in modifying the chemical structure to impart desired properties or to introduce functional groups that can enhance the molecule's activity or interaction with biological targets.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are evaluated to understand the compound's behavior in different environments and its suitability for various applications. These properties are influenced by the molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are assessed through experimental studies. These properties are crucial for determining the compound's potential as a pharmaceutical agent or a material for technological applications.
For detailed research insights and methodologies related to the synthesis, analysis, and properties of complex organic compounds, the following references provide valuable information:
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Several studies have focused on the synthesis and evaluation of compounds with similar structural motifs for their biological activities. For instance, compounds with thiadiazole and pyridine moieties have been synthesized and assessed for their mosquito-larvicidal and antibacterial properties, indicating potential applications in combating malaria and bacterial infections (Castelino et al., 2014). Additionally, compounds bearing pyridine and other heterocyclic rings have been synthesized and shown to possess anticancer activities, suggesting their utility as drug candidates (Hafez & El-Gazzar, 2020).
Polymer Science and Material Applications
Research in polymer science has also highlighted the synthesis of new polyamides containing pyridine moieties, which were characterized for their thermal properties and solubility in polar solvents. Such materials could have applications in advanced material science, given their high yield and inherent viscosities (Faghihi & Mozaffari, 2008). Furthermore, novel soluble fluorinated polyamides incorporating pyridine and sulfone moieties have been developed, exhibiting high thermal stability and potential for use in high-performance materials due to their low dielectric constants and high char yields (Xiao-Ling Liu et al., 2013).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-8-3-4-11(5-9(8)2)23-7-10(6-12(23)24)13(25)20-15-22-21-14(26-15)16(17,18)19/h3-5,10H,6-7H2,1-2H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPFTIHQMIBZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B4615368.png)
![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4615390.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)
![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)

![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)

![2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)
![6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4615459.png)